2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a chloro group, a hydroxymethyl group, and a piperidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone typically involves the reaction of 4-(hydroxymethyl)piperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic substitution: The major products are substituted piperidine derivatives.
Oxidation: The major products are carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs for the treatment of neurological disorders and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the hydroxymethyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The piperidine ring provides structural stability and enhances the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-(methyl)piperidin-1-yl)ethanone: Lacks the hydroxymethyl group, affecting its oxidation and reduction reactions.
2-Chloro-1-(4-(hydroxymethyl)pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of a piperidine ring, altering its biological activity and chemical reactivity.
Uniqueness
2-Chloro-1-(4-(hydroxymethyl)piperidin-1-yl)ethanone is unique due to the presence of both the chloro and hydroxymethyl groups, which provide a wide range of chemical reactivity and biological activity. Its structural features make it a valuable intermediate in the synthesis of various biologically active compounds and a versatile tool in scientific research.
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(12)10-3-1-7(6-11)2-4-10/h7,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTWPSEMLDRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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